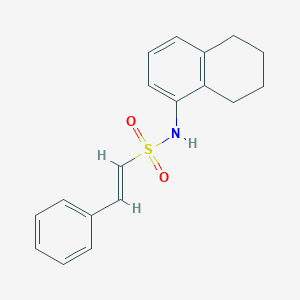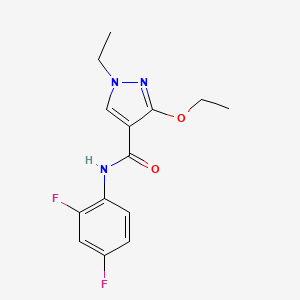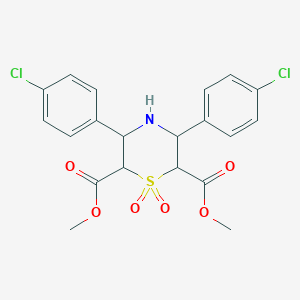
2,6-dimethyl 3,5-bis(4-chlorophenyl)-1,1-dioxo-1lambda6-thiomorpholine-2,6-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-dimethyl 3,5-bis(4-chlorophenyl)-1,1-dioxo-1lambda6-thiomorpholine-2,6-dicarboxylate is a synthetic compound belonging to the class of thiomorpholine derivatives.
Preparation Methods
The synthesis of 2,6-dimethyl 3,5-bis(4-chlorophenyl)-1,1-dioxo-1lambda6-thiomorpholine-2,6-dicarboxylate involves multiple steps, typically starting with the preparation of the thiomorpholine ring. The synthetic route often includes the condensation of appropriate chlorophenyl derivatives with thiomorpholine, followed by esterification to introduce the dimethyl dicarboxylate groups. Reaction conditions may vary, but common reagents include sulfurizing agents like phosphorus pentasulfide (P4S10) and catalysts to facilitate the formation of the thiomorpholine ring .
Chemical Reactions Analysis
2,6-dimethyl 3,5-bis(4-chlorophenyl)-1,1-dioxo-1lambda6-thiomorpholine-2,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new thiomorpholine-based derivatives.
Biology: Research has explored its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: The compound’s unique structure has led to investigations into its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: It is used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2,6-dimethyl 3,5-bis(4-chlorophenyl)-1,1-dioxo-1lambda6-thiomorpholine-2,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s thiomorpholine ring and chlorophenyl groups allow it to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
2,6-dimethyl 3,5-bis(4-chlorophenyl)-1,1-dioxo-1lambda6-thiomorpholine-2,6-dicarboxylate can be compared with other thiomorpholine derivatives, such as:
Dimethyl 3,5-bis(4-fluorophenyl)thiomorpholine-2,6-dicarboxylate: Similar structure but with fluorine atoms instead of chlorine, leading to different reactivity and biological activity.
Dimethyl 3,5-bis(4-bromophenyl)thiomorpholine-2,6-dicarboxylate:
Dimethyl 3,5-bis(4-methylphenyl)thiomorpholine-2,6-dicarboxylate: Methyl groups instead of chlorine can affect the compound’s solubility and interaction with biological targets
Properties
IUPAC Name |
dimethyl 3,5-bis(4-chlorophenyl)-1,1-dioxo-1,4-thiazinane-2,6-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Cl2NO6S/c1-28-19(24)17-15(11-3-7-13(21)8-4-11)23-16(12-5-9-14(22)10-6-12)18(20(25)29-2)30(17,26)27/h3-10,15-18,23H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCPWCDNTJYODP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(NC(C(S1(=O)=O)C(=O)OC)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Cl2NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
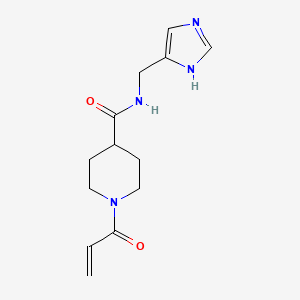
![N-(2-chloro-5-fluorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/new.no-structure.jpg)
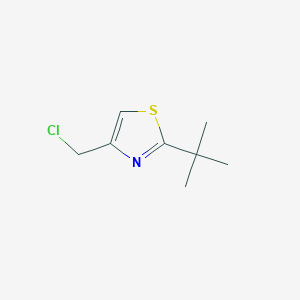
![4-bromo-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2403717.png)
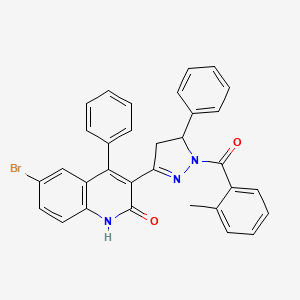
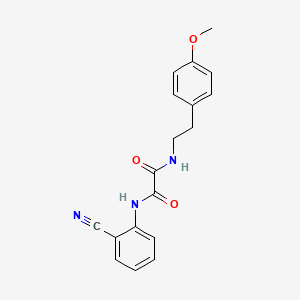
![N-[3-[2-(3-methoxyphenyl)-1-[2-(4-methoxyphenyl)ethyl]-4-oxoazetidin-3-yl]oxyphenyl]cyclopropanecarboxamide](/img/structure/B2403737.png)
![(2Z)-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-4-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2403719.png)
![2-chloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]benzenecarboxamide](/img/structure/B2403724.png)
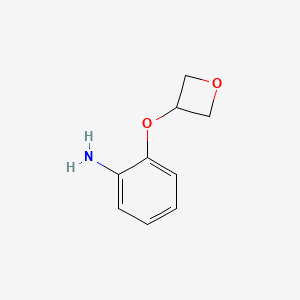
![3-(benzenesulfonyl)-N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2403726.png)
